![molecular formula C14H14S4 B14696846 2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] CAS No. 33892-60-3](/img/structure/B14696846.png)
2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] is a chemical compound characterized by the presence of two thiophene rings connected by a disulfide bond. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] typically involves the reaction of 3-(prop-2-en-1-yl)thiophene with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as iodine or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene-based molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] involves its interaction with specific molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. Additionally, the thiophene rings can interact with various biological targets, potentially affecting enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 2,2’-Disulfanediylbis(4-chloroaniline)
- 2,2’-Disulfanediylbis(3-bromoaniline)
- 2,2’-Disulfanediylbis(ethan-1-ol)
Comparison: While these compounds share the disulfide linkage, their unique substituents (e.g., chloro, bromo, ethan-1-ol) confer different chemical and biological properties. For instance, 2,2’-Disulfanediylbis(4-chloroaniline) may exhibit different reactivity and bioactivity compared to 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene], highlighting the importance of the thiophene ring and prop-2-en-1-yl substituents in determining the compound’s unique characteristics .
Propriétés
Numéro CAS |
33892-60-3 |
|---|---|
Formule moléculaire |
C14H14S4 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
3-prop-2-enyl-2-[(3-prop-2-enylthiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C14H14S4/c1-3-5-11-7-9-15-13(11)17-18-14-12(6-4-2)8-10-16-14/h3-4,7-10H,1-2,5-6H2 |
Clé InChI |
ZGJGUZPFKGDELQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(SC=C1)SSC2=C(C=CS2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


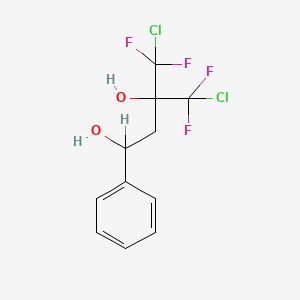
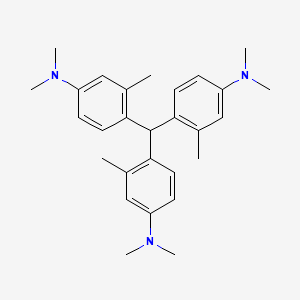
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
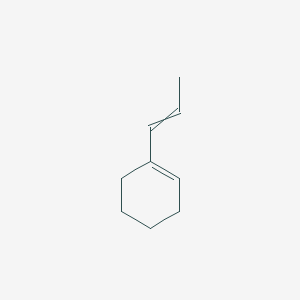
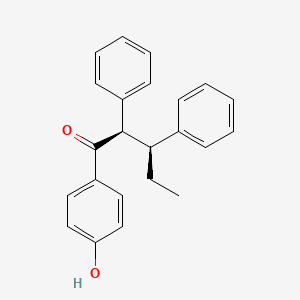
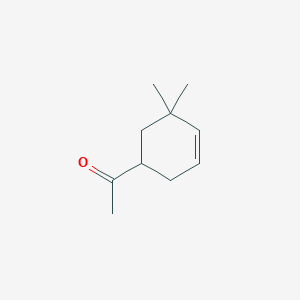
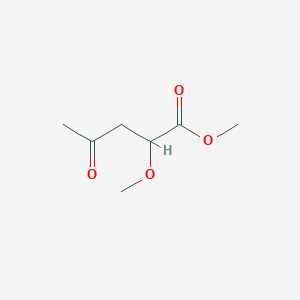

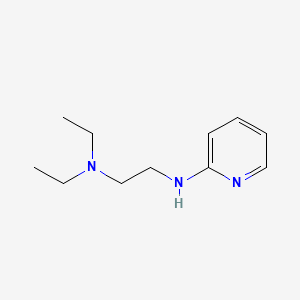
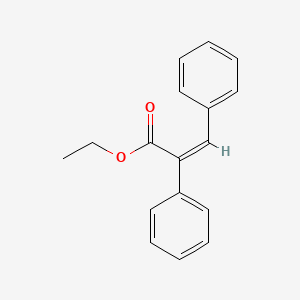
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
